{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DIFLUOROBENZOATE
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Overview
Description
{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DIFLUOROBENZOATE is a complex organic compound that features a bromobenzyl group, an amino group, and a difluorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DIFLUOROBENZOATE typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-bromobenzylamine and 2,5-difluorobenzoic acid. These intermediates are then reacted under specific conditions to form the final product.
For example, 4-bromobenzylamine can be synthesized by reacting 4-bromobenzyl chloride with ammonia or an amine source. The 2,5-difluorobenzoic acid can be esterified to form the corresponding ester, which is then coupled with the 4-bromobenzylamine derivative under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DIFLUOROBENZOATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the amino group.
Reduction: Reduced forms of the amino group.
Hydrolysis: 2,5-difluorobenzoic acid and the corresponding alcohol.
Scientific Research Applications
{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DIFLUOROBENZOATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of small molecules with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DIFLUOROBENZOATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate
- 2-Bromo-5-fluorobenzoic acid, methyl ester
- Methyl 2-fluorobenzoate
Uniqueness
{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DIFLUOROBENZOATE is unique due to the presence of both bromobenzyl and difluorobenzoate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 2,5-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF2NO3/c17-11-3-1-10(2-4-11)8-20-15(21)9-23-16(22)13-7-12(18)5-6-14(13)19/h1-7H,8-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGZXKZQICMUIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)COC(=O)C2=C(C=CC(=C2)F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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